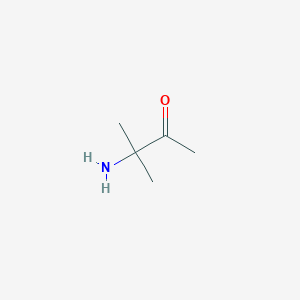

3-Amino-3-methylbutan-2-one

Description

Contextual Significance in Organic Chemistry

3-Amino-3-methylbutan-2-one, particularly in the form of its hydrochloride salt, serves as a valuable and versatile building block in chemical synthesis. a2bchem.com Its utility is prominent in the production of a variety of fine chemicals, including pharmaceuticals and agrochemicals. a2bchem.com The compound's structure is distinguished by the presence of two key functional groups: a primary amine and a ketone. This bifunctionality provides multiple reactive sites, enabling it to participate in a wide range of chemical transformations such as acylation, alkylation, and condensation reactions. a2bchem.com

The presence of both the amino and carbonyl groups within the same molecule offers chemists diverse opportunities for derivatization, making it a crucial intermediate for constructing complex molecular architectures. a2bchem.com Furthermore, this compound is a precursor in the synthesis of other significant compounds. For instance, its reduction can yield the chiral amino alcohol, 3-amino-3-methylbutan-2-ol, a compound that is itself a useful building block in synthetic chemistry. The enzyme alcohol dehydrogenase, for example, can be used to reduce this compound with high conversion and enantiomeric excess.

Structural Characteristics and Nomenclature Considerations

The systematic IUPAC name for this compound is this compound. nih.gov This name indicates a four-carbon butane (B89635) backbone with a ketone functional group at the second carbon position and both an amino group and a methyl group attached to the third carbon. This arrangement results in a sterically hindered α-amino ketone, where the amino group is situated on a tertiary carbon atom adjacent to the carbonyl group. The compound is often handled in its more stable hydrochloride salt form for synthetic applications. a2bchem.comsigmaaldrich.com

Below are tables detailing the key identifiers and computed properties of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 63989-57-1 | nih.gov |

| Molecular Formula | C5H11NO | nih.govfluorochem.co.uk |

| Molecular Weight | 101.15 g/mol | nih.gov |

| Canonical SMILES | CC(=O)C(C)(C)N | nih.govfluorochem.co.uk |

| InChI | InChI=1S/C5H11NO/c1-4(7)5(2,3)6/h6H2,1-3H3 | nih.govfluorochem.co.uk |

| InChIKey | KNDSDAUZINPACQ-UHFFFAOYSA-N | nih.govfluorochem.co.uk |

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Complexity | 86.1 | a2bchem.comnih.gov |

| Heavy Atom Count | 7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | a2bchem.comnih.gov |

| XLogP3 | -0.4 | nih.gov |

Historical Development of Research on this compound

The evolution of research has seen the compound, particularly its hydrochloride salt, emerge as a significant and versatile intermediate in modern organic synthesis. a2bchem.com This shift highlights a move from basic characterization to a focus on its functional role as a building block for more complex molecules. a2bchem.com More recent research has explored its use in advanced synthetic methodologies, including biocatalysis. The enzymatic reduction of this compound to its corresponding chiral alcohol showcases the compound's integration into sophisticated, stereoselective transformations. The historical development thus reflects its journey from a simple organic molecule to a valuable tool in the synthetic chemist's repertoire.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(7)5(2,3)6/h6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDSDAUZINPACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406735 | |

| Record name | 3-amino-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63989-57-1 | |

| Record name | 3-amino-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 3 Methylbutan 2 One

Classical Organic Synthesis Routes

Traditional organic synthesis provides several reliable, albeit sometimes cumbersome, pathways to 3-amino-3-methylbutan-2-one and its derivatives. These methods often rely on multi-step sequences involving reactive intermediates.

Synthesis via Oxime Intermediates and Subsequent Transformations

A well-documented route to derivatives of this compound involves the formation of an oxime intermediate. Specifically, this compound oxime hydrochloride is a key precursor. One established synthesis begins with 3-chloro-3-methyl-2-nitrosobutane. prepchem.com This starting material is added to dry methanol (B129727) saturated with ammonia (B1221849) at 0°C. prepchem.com The mixture is initially left at room temperature before being refluxed for an extended period, typically around 16 hours, while maintaining a stream of dry ammonia. prepchem.com Following the reaction, the solvent is evaporated, and the residue is extracted using solvents like hot dry benzene (B151609) and boiling secondary butanol to isolate the desired this compound oxime hydrochloride salt. prepchem.comgoogle.com

This oxime derivative can then be utilized in further transformations. For instance, it can be coupled with other molecules, such as 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine, to build more complex heterocyclic structures like pteridines. google.compsu.edu This subsequent step typically involves reacting the two components in ethanol (B145695) with a base like triethylamine. psu.edu An alternative, though less favored, approach to the parent amino ketone involves the formation of a potentially explosive azide (B81097) intermediate, highlighting the advantages of the oxime pathway. google.com

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Chloro-3-methyl-2-nitrosobutane | Ammonia, Dry Methanol | 0°C initially, then reflux for 16 hours | This compound oxime hydrochloride | prepchem.com |

Amination and Reduction Strategies for this compound Precursors

Reductive amination represents a fundamental strategy for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org The process involves two main steps: the nucleophilic addition of an amine to the carbonyl group of an aldehyde or ketone to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.org This reaction is typically performed in one pot under neutral or weakly acidic conditions, utilizing various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas over a metal catalyst. wikipedia.orglibretexts.org

In the context of this compound, this strategy would involve the reaction of a suitable ketone precursor, like 3-hydroxy-3-methyl-2-butanone, with ammonia to form the imine, which is then reduced. A related method has been described for the synthesis of the corresponding amino alcohol, 3-amino-3-methyl-2-butanol, which involves an ammoniation reduction reaction of a butanone alcohol precursor. The direct reductive amination of aliphatic ketones using catalysts like iridium complexes also provides a pathway to chiral amines with good yields and enantioselectivity. mdpi.com

Approaches from Halogenated Butanone Derivatives

The use of halogenated butanone derivatives as starting materials provides another viable synthetic route. As detailed in the synthesis of the oxime intermediate (Section 2.1.1), 3-chloro-3-methyl-2-nitrosobutane serves as an effective precursor. prepchem.comgoogle.com This chlorinated butanone derivative is reacted with ammonia to displace the chlorine and form the amino group, ultimately leading to the amino oxime after rearrangement and reaction. prepchem.com

The compound 3-chloro-3-methylbutan-2-one has also been noted as a substrate in biotransformations, indicating its utility as a starting material for both chemical and biocatalytic processes aimed at producing functionalized butanone derivatives. researchgate.net

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity and mild reaction conditions. Enzymes, particularly amine dehydrogenases, are at the forefront of this field.

Enzymatic Reductive Amination for Related Amino Ketones

Enzymatic reductive amination is a highly atom-economical process for producing enantiomerically pure amines. hims-biocat.eu Amine dehydrogenases (AmDHs) catalyze the conversion of ketones into chiral amines using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. hims-biocat.eunih.gov The cofactor is typically recycled in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). hims-biocat.eu

While the direct enzymatic synthesis of this compound is not extensively detailed, studies on structurally related ketones demonstrate the potential of this approach. Native AmDHs have been successfully used for the reductive amination of small alkyl ketones like butan-2-one and pentan-2-one. frontiersin.org Furthermore, engineered AmDHs have been developed that show activity towards a broad range of ketones, including α-hydroxy ketones, to produce chiral vicinal amino alcohols. tudelft.nlresearchgate.net For example, the reductive amination of 3-hydroxybutan-2-one (acetoin) using native AmDHs yields the corresponding amino alcohol, (3S)-3-aminobutan-2-ol, with high conversion rates. frontiersin.org These findings underscore the feasibility of applying AmDHs to synthesize derivatives of this compound from suitable ketone precursors.

Substrate Profiling of Amine Dehydrogenases in this compound Derivatization

The effectiveness of a biocatalyst is determined by its substrate scope and selectivity. Several studies have profiled native and engineered amine dehydrogenases against panels of small ketones, providing insight into their potential for synthesizing derivatives of this compound. frontiersin.orgwhiterose.ac.uk

In one study, four native AmDHs (CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2) were tested against a variety of small alkyl and hydroxylated ketones. whiterose.ac.uk For the substrate 3-methylbutan-2-one, a close structural analog of the precursor to the target compound, the enzymes showed varying levels of activity. whiterose.ac.uk While conversions were generally low for this specific substrate at 10 mM concentrations, the results for other small ketones like butan-2-one demonstrated that high enantioselectivity could be achieved even with modest conversions. frontiersin.orgwhiterose.ac.uk For instance, MsmeAmDH converted butan-2-one to (S)-butan-2-amine with 96.0% enantiomeric excess (ee), and CfusAmDH achieved 98.1% ee. whiterose.ac.uk This high degree of stereocontrol is a key advantage of biocatalytic methods. wikipedia.org The data from these substrate profiling studies are crucial for selecting and engineering enzymes for the targeted synthesis of specific chiral amines. tudelft.nl

| Enzyme | Substrate | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| MsmeAmDH | Butan-2-one | 10 | Low | 96.0% (S) | whiterose.ac.uk |

| CfusAmDH | Butan-2-one | 10 | Low | 98.1% (S) | whiterose.ac.uk |

| CfusAmDH | 3-Hydroxybutan-2-one | 10 | 64.3% | 98.8% (3S) | frontiersin.org |

| MsmeAmDH | 3-Hydroxybutan-2-one | 10 | 73.3% | 99.4% (3S) | frontiersin.org |

| MicroAmDH | 3-Hydroxybutan-2-one | 10 | 71.4% | 98.2% (3S) | frontiersin.org |

| MATOUAmDH2 | 3-Hydroxybutan-2-one | 10 | 65.4% | 98.8% (3S) | frontiersin.org |

Stereoselective Synthesis of this compound Analogues

Enantioselective Pathways to Chiral Amino Ketones

The enantioselective synthesis of chiral α-amino ketones, especially α-tertiary variants, has been approached through several innovative catalytic strategies. These methods aim to establish a single stereocenter with high fidelity.

One notable approach involves a catalytic asymmetric tandem reaction inspired by the Heyns rearrangement. acs.orgnih.gov This method utilizes a chiral primary amine catalyst to synthesize α-tertiary amino ketones from readily available α-hydroxyl ketones and amines. acs.org A key aspect of this strategy is that it proceeds without the carbonyl group shift typically seen in classical Heyns rearrangements. acs.org This process mimics the action of enzymes like glucosamine-6-phosphate synthase. nih.gov

Another powerful strategy is the use of chiral Brønsted acids, such as chiral phosphoric acids, to catalyze the formation of α-amino ketones. One such method involves the reaction of α-carbonyl sulfonium (B1226848) ylides with an amine, where the chiral phosphoric acid facilitates an intermolecular C–N bond formation through a protonation-amination sequence. researchgate.net This approach is particularly effective for producing acyclic α-tertiary amino ketones with excellent enantioselectivity. researchgate.net Similarly, chiral Brønsted acids have been employed in the highly efficient transfer hydrogenation of α-keto ketimines and the reductive amination of diketones, affording a range of chiral α-amino ketones in high yields and enantioselectivities. nih.gov

The table below summarizes key findings for enantioselective pathways leading to α-tertiary amino ketones.

| Methodology | Catalyst/Reagent | Substrates | Key Features | Yield (%) | Enantiomeric Excess (ee %) |

| Heyns Rearrangement Tandem Reaction | Chiral Primary Amine | α-Hydroxy Ketones, Amines | Mimics enzymatic processes; no carbonyl shift. acs.orgacs.org | Up to 99% | Up to 96% |

| Protonation-Amination Sequence | Chiral Phosphoric Acid | α-Carbonyl Sulfonium Ylides, Amines | Forms less accessible acyclic α-tertiary ketones. researchgate.net | Up to 99% | Up to 98% |

| Transfer Hydrogenation | Chiral Brønsted Acid / Hantzsch Ester | α-Keto Ketimines | High regioselectivity and enantioselectivity. nih.gov | Up to >99% | Up to 98% |

| Aza-Rubottom Oxidation | Hexafluoroisopropanol (HFIP) / N-Sulfonyloxaziridine | Silyl Enol Ethers | Metal-free synthesis of primary α-amino ketones. | Up to 82% | N/A |

Diastereoselective Control in this compound Synthesis

When a molecule already contains a stereocenter, the introduction of a new one requires diastereoselective control. In the context of this compound analogues, this often involves the use of chiral auxiliaries or stereoselective additions to prochiral imines or enolates.

A prominent strategy for achieving high diastereoselectivity is the addition of nucleophiles to chiral N-tert-butanesulfinyl imines. rsc.org The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the approach of the nucleophile to one face of the imine. For instance, the rhodium-catalyzed addition of arylboronic acids to α-keto N-tert-butanesulfinyl aldimines provides chiral α-amino ketones with excellent diastereoselectivity. rsc.org This method is valued for its operational simplicity and broad substrate scope under mild conditions. rsc.org Similarly, carbamoyl (B1232498) anions, generated from formamides, add with high diastereoselectivity to chiral N-sulfinyl ketimines to produce α-amino amides, which are direct precursors to α-amino ketones. acs.org

Another approach involves the diastereoselective reduction of α-amino ketones to create an adjacent stereocenter, forming syn- or anti-β-aminoalcohols. cdnsciencepub.com The choice of reducing agent is critical for controlling the stereochemical outcome. For example, the reduction of N-t-BOC-protected-N-alkyl α-aminoketones with specific lithium borohydride reagents can furnish syn-β-aminoalcohols with high selectivity. cdnsciencepub.com

The generation of a kinetic enolate from an α-N,N-di(protected)amino methyl ketone allows for diastereoselective alkylation. google.com This process is sensitive to the enolate-forming reagent, with sodium hexamethyldisilazide being preferred for generating the required kinetic enolate, which then reacts with an electrophile to form a new C-C bond with stereocontrol. google.com

The following table presents data from various diastereoselective syntheses relevant to α-amino ketone analogues.

| Methodology | Chiral Director/Reagent | Substrates | Key Features | Yield (%) | Diastereomeric Ratio (dr) |

| Addition to Sulfinyl Imines | Rh(I) Catalyst | α-Keto N-tert-butanesulfinyl aldimines, Arylboronic acids | Broad scope, mild conditions. rsc.org | Up to 99% | >20:1 |

| Carbamoyl Anion Addition | N-tert-Butanesulfinyl group | N-Sulfinyl ketimines, Formamides | Direct introduction of a carbonyl precursor. acs.org | Up to 98% | Up to 98:2 |

| Reduction of α-Amino Ketones | LiEt3BH or Li(s-Bu)3BH | N-t-BOC-protected-N-alkyl α-aminoketones | Selective formation of syn-β-aminoalcohols. cdnsciencepub.com | High | High selectivity |

| Kinetic Enolate Alkylation | Sodium Hexamethyldisilazide | α-N,N-di(protected)amino methyl ketones, α-halo acetates | Industrial scale potential, high efficiency. google.com | High | Excellent diastereoselectivity |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 3 Methylbutan 2 One

Reaction Mechanisms Involving the Carbonyl Group

The carbonyl group in 3-Amino-3-methylbutan-2-one is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. savemyexams.com

Nucleophilic Addition Reactions at the Keto Functionality

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. libretexts.org This leads to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.com

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Intermediate Formation: The electrons from the C=O π-bond move to the oxygen atom, forming a negatively charged alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated, typically by a weak acid or the solvent, to yield a neutral alcohol product. savemyexams.com

For this compound, this reaction would result in the formation of a tertiary alcohol. The presence of the adjacent amino group can influence the reactivity of the carbonyl group through electronic effects.

| Reactant/Condition | Product Type | General Mechanism |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Irreversible nucleophilic addition of an alkyl/aryl group. masterorganicchemistry.com |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Irreversible nucleophilic addition of an alkyl/aryl group. |

| Sodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol (3-Amino-3-methylbutan-2-ol) | Nucleophilic addition of a hydride ion (H⁻). |

| Hydrogen Cyanide (HCN) | Cyanohydrin (2-hydroxy-2,3-dimethyl-3-aminobutanenitrile) | Reversible addition of a cyanide ion. libretexts.org |

Condensation Reactions with this compound

Condensation reactions involve the combination of two molecules to form a larger molecule, typically with the elimination of a small molecule like water. libretexts.org The carbonyl group of this compound can react with primary amines or their derivatives to form imines (Schiff bases).

The formation of an imine is an acid-catalyzed, reversible reaction. libretexts.org The mechanism involves an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. The reaction rate is pH-dependent, often optimal around a pH of 5. libretexts.org At very low pH, the attacking amine is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org

Reactivity of the Amino Functionality

The primary amino group (-NH₂) in this compound is nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. utexas.edu This allows it to react with a range of electrophiles.

Reactions of the Primary Amine Group in this compound

As a nucleophile, the primary amine can participate in several key reactions:

Alkylation: The amine can react with alkyl halides in an Sₙ2 displacement reaction. utexas.edu This reaction can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, as the product amine can also react with the alkyl halide. libretexts.orgmsu.edu Using a large excess of the initial amine can favor the formation of the mono-alkylated product. msu.edu

Acylation: Primary amines react readily with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is generally rapid and high-yielding. A base, such as pyridine (B92270) or sodium hydroxide (B78521), is often added to neutralize the HCl byproduct. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine. libretexts.org

| Electrophile | Reaction Type | Product Class |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Alkylation | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt libretexts.org |

| Acid Chloride (e.g., Acetyl Chloride) | Acylation | N-substituted Amide libretexts.org |

| Acid Anhydride (e.g., Acetic Anhydride) | Acylation | N-substituted Amide libretexts.org |

| Aldehyde or Ketone | Nucleophilic Addition/Condensation | Imine (Schiff Base) libretexts.org |

Protonation and Salt Formation Studies (e.g., this compound Hydrochloride)

The basic nature of the amino group allows it to be readily protonated by acids to form ammonium salts. mnstate.edu This is a standard acid-base reaction where the lone pair on the nitrogen accepts a proton. The reaction with hydrochloric acid (HCl) results in the formation of this compound hydrochloride. uni.lu These salts are typically more water-soluble than the parent amine and are often crystalline solids.

Interconversion Reactions of this compound

The structure of this compound, an α-amino ketone, allows for potential tautomeric interconversions. While keto-enol tautomerism is common for carbonyl compounds, the presence of the adjacent amino group introduces the possibility of forming an enamine intermediate through a related equilibrium. This keto-enamine tautomerism involves the migration of a proton from the α-carbon to the oxygen of the carbonyl group, with a simultaneous shift of the C=O double bond to a C=C double bond, and the formation of an enol which can then interconvert with an enamine. The stability and equilibrium position of these tautomers depend on factors such as solvent and substitution.

Reductive Transformations to Amino Alcohols (e.g., 3-Amino-3-methylbutan-2-ol)

The reduction of the carbonyl group in α-amino ketones is a fundamental transformation that yields synthetically valuable 1,2-amino alcohols. In the case of this compound, this reduction leads to the formation of 3-amino-3-methylbutan-2-ol. Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the stereochemical outcome of the reaction when applicable.

Commonly used reducing agents for the conversion of ketones to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups and its use in protic solvents like methanol (B129727) or ethanol (B145695). The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of this compound. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the secondary alcohol, 3-amino-3-methylbutan-2-ol.

Catalytic hydrogenation is another effective method for the reduction of ketones. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction occurs on the surface of the catalyst where both the ketone and hydrogen are adsorbed, facilitating the addition of hydrogen across the carbonyl double bond.

The stereoselectivity of such reductions can be a critical aspect, particularly with chiral α-amino ketones. While this compound is achiral, studies on related chiral α-amino ketones have shown that the stereochemical outcome can be directed by the choice of reducing agent and the nature of the substituent on the nitrogen atom. For instance, the use of bulky reducing agents can lead to preferential attack from the less sterically hindered face of the carbonyl group.

Table 1: Common Reducing Agents for the Transformation of this compound

| Reducing Agent | Typical Solvent(s) | General Reaction Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | 3-Amino-3-methylbutan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature | 3-Amino-3-methylbutan-2-ol |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Methanol | Room Temperature, H₂ pressure | 3-Amino-3-methylbutan-2-ol |

Oxidative Transformations of this compound

The oxidation of α-amino ketones can proceed through various pathways, including oxidative cleavage or oxidation at the nitrogen or α-carbon atoms. The specific outcome of the oxidation of this compound would be highly dependent on the oxidizing agent used.

Due to the presence of a tertiary α-carbon, this compound is resistant to oxidation reactions that involve the cleavage of a C-H bond at this position. However, strong oxidizing agents can lead to the cleavage of the C-C bond between the carbonyl group and the tertiary carbon. Ozonolysis is a powerful oxidative cleavage method that breaks carbon-carbon double and triple bonds, but it can also cleave other bonds under certain conditions libretexts.orglibretexts.org.

Oxidative deconstruction of related tertiary azetidin-3-ols to primary α-amino ketones has been reported using a silver(I)/persulfate oxidant pair, suggesting that under specific oxidative conditions, C-C bond cleavage adjacent to the amino group is possible rsc.org. While specific studies on the oxidation of this compound are not prevalent in the reviewed literature, general principles of organic chemistry suggest that reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions could lead to the degradation of the molecule.

Milder oxidation conditions might selectively target the amino group. For instance, oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitro compounds, depending on the reagent and reaction conditions. However, the proximity of the ketone functionality in this compound adds a layer of complexity to its oxidative chemistry.

Derivatization Strategies for this compound

The dual functionality of this compound allows for a range of derivatization strategies, targeting either the carbonyl group or the primary amino group. These modifications are crucial for synthesizing more complex molecules or for protecting one of the functional groups to allow for selective reaction at the other.

Formation of Oximes and Other Nitrogen-Containing Derivatives

The carbonyl group of this compound can readily undergo condensation reactions with hydroxylamine (B1172632) (NH₂OH) and its derivatives to form oximes wikipedia.org. The reaction typically proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. This reaction is often carried out in a weakly acidic medium to facilitate the dehydration step .

For sterically hindered ketones, such as this compound with its tertiary α-carbon, the formation of oximes might require more forcing conditions. Methods for the preparation of highly hindered oximes include reacting the ketone with a hydroxylamine source in the presence of a strong base like potassium 2-methyl-2-butoxide over an extended period google.com. The synthesis of the oxime of 2,4-dimethyl-3-pentanone (B156899) or 2,6-dimethyl-4-heptanone (B141440) can be achieved by reacting the ketone with a hydroxylamine salt at elevated temperatures in the presence of an alkanol and a heterogeneous carbonate base google.com.

The resulting oxime of this compound would be a valuable intermediate for further synthetic transformations. For instance, oximes can be reduced to primary amines or undergo rearrangement reactions like the Beckmann rearrangement to form amides.

Table 2: General Conditions for Oxime Formation from Ketones

| Reagent | Catalyst/Base | Solvent | Typical Conditions | Product |

| Hydroxylamine hydrochloride | Sodium acetate | Ethanol/Water | Reflux | This compound oxime |

| Hydroxylamine hydrochloride | Pyridine | Ethanol | Reflux | This compound oxime |

| Hydroxylamine | Weakly acidic medium | Not specified | Not specified | This compound oxime |

Protection Group Chemistry for the Amino Functionality (e.g., Boc-protection of related amino alcohols)

The primary amino group of this compound and its derivatives, such as the corresponding amino alcohol, is often protected to prevent its interference in subsequent reactions targeting other parts of the molecule. A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group total-synthesis.comwikipedia.org.

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base wikipedia.orgechemi.com. Common bases include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP) wikipedia.orgrsc.org. The choice of solvent and base can be tailored to the specific substrate. For sterically hindered amines or amino alcohols, more robust conditions might be necessary. For instance, the use of Boc₂O with tetramethylammonium (B1211777) hydroxide pentahydrate in acetonitrile (B52724) has been found to be advantageous for sterically hindered amino acids .

The Boc group is valued for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation. It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol, which allows for selective deprotection in the presence of other acid-sensitive groups total-synthesis.comwikipedia.org. This orthogonality is a key feature in multi-step organic synthesis.

The protection of the amino group of 3-amino-3-methylbutan-2-ol with a Boc group would yield a versatile intermediate, allowing for further reactions at the hydroxyl group without affecting the amino functionality.

Table 3: Common Reagents and Conditions for Boc-Protection of Amines

| Reagent | Base | Solvent | Typical Conditions | Product |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Water/Dioxane | Room Temperature | N-Boc-3-amino-3-methylbutan-2-one |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol or DMF | 40-50 °C | N-Boc-3-amino-3-methylbutan-2-one |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | N-Boc-3-amino-3-methylbutan-2-one |

Applications of 3 Amino 3 Methylbutan 2 One in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

The dual functionality of 3-Amino-3-methylbutan-2-one provides chemists with multiple reactive sites, allowing for a wide array of chemical transformations. This versatility establishes it as a crucial intermediate in the synthesis of more complex chemical structures.

As a synthetic building block, this compound offers a compact five-carbon frame equipped with both a nucleophilic primary amine and an electrophilic ketone. This arrangement allows for sequential or tandem reactions to construct larger, more complex molecules. The amine group can readily undergo reactions such as acylation, alkylation, and condensation to form imines, while the ketone is susceptible to nucleophilic addition, reduction, and enolate formation. This reactivity makes it a valuable starting point for creating sterically hindered quaternary carbon centers, a structural motif present in numerous complex natural products and biologically active compounds.

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry and materials science. The functional groups of this compound make it an adept precursor for synthesizing various heterocyclic systems. For instance, condensation reactions between the amino group and a 1,3-dicarbonyl compound, or cyclization reactions involving both the amine and the ketone functionalities with appropriate reagents, can lead to the formation of important heterocyclic rings such as pyrazoles, imidazoles, and pyridines. Beta-enaminoketones, which can be derived from compounds like this compound, are recognized as highly useful starting materials for synthesizing a wide variety of heterocyclic compounds researchgate.net.

Utilization in Chiral Synthesis and Catalysis

The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is critical in the pharmaceutical industry where the stereochemistry of a drug can determine its efficacy nbinno.com. This compound serves as a valuable precursor for creating the chiral molecules essential for these processes.

When used in its enantiomerically pure form, this compound can act as a chiral building block. Incorporating this molecule into a larger synthetic route allows for the introduction of a defined stereocenter, guiding the stereochemical outcome of subsequent reactions. The transformation of amino acids and their derivatives into chiral building blocks is a well-established strategy in organic synthesis for producing enantiomerically pure compounds researchgate.netnih.gov. The structural framework provided by this compound is particularly useful for creating molecules with quaternary stereocenters, which are often challenging to synthesize using other methods.

One of the most significant applications of this compound is as a precursor to chiral amino alcohols, such as 3-Amino-3-methylbutan-2-ol nih.gov. These amino alcohols are synthesized via the stereoselective reduction of the ketone group. Chiral amino alcohols are highly valuable scaffolds for the development of chiral ligands and catalysts used in asymmetric transformations nih.govtcichemicals.com.

These derived amino alcohols can be used to prepare C2-symmetric chiral ligands, such as phosphinites academie-sciences.fr. These ligands coordinate with transition metals like Ruthenium, Rhodium, or Iridium to form highly effective and selective catalysts for asymmetric reactions academie-sciences.frsigmaaldrich.com. A prominent application is in asymmetric transfer hydrogenation, where these catalysts facilitate the reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess academie-sciences.fr. This method is operationally simple and avoids the safety hazards associated with using high-pressure hydrogen gas academie-sciences.fr.

| Transformation | Metal Center | Derived Ligand Type | Product | Significance |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation of Ketones | Ruthenium (Ru) | Chiral Phosphinite Ligands | Chiral Secondary Alcohols | Provides access to valuable chiral building blocks for pharmaceuticals and fine chemicals. academie-sciences.fr |

| Asymmetric Alkylation | Zinc (Zn) | Chiral Amino Alcohols | Chiral Alcohols | Forms C-C bonds with high enantioselectivity. nii.ac.jp |

| Asymmetric Epoxidation | Manganese (Mn) | Jacobsen's Catalyst (Salen-type ligand) | Chiral Epoxides | Epoxides are versatile intermediates for synthesizing chiral amino alcohols. nih.gov |

Applications in Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a key intermediate in the pharmaceutical and agrochemical industries midas-pharma.com. Enantiomerically pure alcohols, amines, and amino acids are fundamental building blocks for the synthesis of modern drugs and crop protection agents nih.govresearchgate.net.

The ability to generate chiral amino alcohol scaffolds from this compound is particularly relevant. These scaffolds are integral to the structure of numerous pharmaceuticals. By providing a reliable route to these chiral intermediates, this compound facilitates the development and large-scale production of complex active pharmaceutical ingredients (APIs). The demand for enantiomerically pure compounds continues to grow, driven by the need for more effective and safer drugs with fewer side effects, solidifying the role of versatile precursors like this compound in the industry nbinno.comsigmaaldrich.com.

| Compound Name |

|---|

| This compound |

| 3-Amino-3-methylbutan-2-ol |

| Ruthenium |

| Rhodium |

| Iridium |

| Zinc |

| Manganese |

Advanced Analytical Methodologies for 3 Amino 3 Methylbutan 2 One

Chromatographic Separation and Characterization

Chromatography is an essential tool for the separation and analysis of 3-Amino-3-methylbutan-2-one from complex mixtures and for the assessment of its purity. Due to the compound's polarity, specific techniques are employed to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of polar organic compounds like this compound. Reversed-phase (RP) HPLC is a common method for analyzing similar amino-containing compounds. sielc.comsielc.com A typical setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity.

Given the polar nature of this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) (MeCN) is typically used. sielc.com An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and retention time by protonating the amine group. sielc.com For applications requiring subsequent analysis by mass spectrometry (LC-MS), volatile buffers like formic acid are preferred. sielc.com

UPLC systems, which utilize columns with smaller particle sizes (typically under 2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and greater sensitivity. sielc.comnih.gov These benefits are particularly valuable for high-throughput analysis or when dealing with low-concentration samples.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 3-5 µm (HPLC) or <2 µm (UPLC) | Standard for separating moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape for amines and is MS-compatible. |

| Gradient | Isocratic or Gradient Elution | A gradient (increasing %B) is often used to elute compounds with varying polarities. |

| Flow Rate | 0.2-1.0 mL/min (HPLC)0.2-0.5 mL/min (UPLC) | Optimized for column dimensions and particle size. |

| Detector | UV (200-220 nm), Mass Spectrometry (MS) | UV detection is possible but lacks specificity; MS provides mass information for positive identification. |

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile compounds. However, due to the polarity and hydrogen-bonding capabilities of the primary amine group in this compound, direct analysis is challenging and can result in poor peak shape and column adsorption. sigmaaldrich.com Therefore, derivatization is a necessary prerequisite to increase the compound's volatility and thermal stability. sigmaaldrich.commdpi.com Common derivatization strategies for amino groups involve silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylation. sigmaaldrich.com

For the assessment of enantiomeric purity, Chiral Gas Chromatography is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. uni-muenchen.de Modified cyclodextrins are commonly used as CSPs for the separation of chiral amines and amino compounds. uni-muenchen.de Columns with phases like Chirasil-Val have demonstrated broad applicability in separating amino acid enantiomers after appropriate derivatization. uni-muenchen.denih.gov The ability to resolve the enantiomers is critical in fields such as asymmetric synthesis and pharmaceutical research.

Spectroscopic Identification and Structural Elucidation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vapor phase IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

Key expected peaks include:

N-H Stretch: A moderate, often broad, absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (-NH₂) group. Primary amines typically show a doublet in this region.

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of the carbonyl group in a ketone. blogspot.com

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the methyl C-H bonds.

N-H Bend: A medium absorption peak around 1600 cm⁻¹ is typically observed for the scissoring vibration of a primary amine. researchgate.net

Table 2: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3300-3500 | -NH₂ | N-H Stretch | Moderate, Doublet |

| 2850-3000 | -CH₃ | C-H Stretch | Strong |

| ~1715 | C=O | C=O Stretch | Strong, Sharp |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. uni-muenchen.de

The molecular weight of this compound is 101.15 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the compound is expected to show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern provides structural clues. Key predicted fragmentations include:

Loss of a methyl group (-CH₃): A peak at m/z = 86 (M-15), resulting from the cleavage of one of the C-C bonds adjacent to the quaternary carbon. This is often a prominent peak for molecules with tertiary or quaternary carbons. blogspot.com

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon can produce an acylium ion (CH₃CO⁺) at m/z = 43. This is typically a very stable and abundant fragment for methyl ketones. blogspot.comchegg.com

Alpha-cleavage: Cleavage of the bond between the quaternary carbon and the amino group could also occur.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 86 | [C₄H₈NO]⁺ | Loss of a methyl radical (M - 15) |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed structural information.

¹H NMR: The proton NMR spectrum for this compound would show distinct signals for the chemically non-equivalent protons.

A singlet corresponding to the three protons of the methyl group attached to the carbonyl (CH₃-C=O), expected to appear around δ 2.1-2.2 ppm. blogspot.com

A singlet for the six protons of the two equivalent methyl groups on the quaternary carbon (-C(CH₃)₂), expected at a higher field, likely around δ 1.2-1.4 ppm.

A broad singlet for the two protons of the amine group (-NH₂). Its chemical shift is variable (typically δ 1-3 ppm) and depends on concentration and solvent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom.

A signal for the carbonyl carbon (C=O) at a low field, expected around δ 210-215 ppm. blogspot.com

A signal for the quaternary carbon bonded to the nitrogen atom.

A signal for the carbon of the methyl group attached to the carbonyl.

A single signal for the two equivalent carbons of the gem-dimethyl groups.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Spectrum | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | -C(=O)-CH₃ | ~2.2 | Singlet | 3H |

| -C(CH₃)₂- | ~1.3 | Singlet | 6H | |

| -NH₂ | 1-3 (variable) | Broad Singlet | 2H | |

| ¹³C NMR | C=O | ~212 | - | - |

| -C (CH₃)₂- | ~55 | - | - | |

| -C(C H₃)₂- | ~25 | - | - |

Lack of Specific Publicly Available Data Prevents Detailed Quantitative Analysis of this compound

Methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are standard approaches for the quantification of small organic molecules, including those with amino and keto functional groups. These techniques are often employed for their high sensitivity and selectivity. For instance, LC-MS/MS methods are frequently developed for the analysis of amino acids and related compounds in various biological matrices, often involving derivatization to improve chromatographic separation and ionization efficiency. Similarly, GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, where derivatization is also a common strategy to enhance the volatility and thermal stability of analytes like amino acids.

However, the application of these techniques requires the development and validation of specific methods tailored to the analyte of interest. This includes optimization of chromatographic conditions (e.g., column type, mobile phase composition, and gradient), mass spectrometric parameters (e.g., selection of precursor and product ions for selected reaction monitoring), and sample preparation procedures.

Therefore, the "Quantitative Analysis Techniques" section of the proposed article, which was intended to include detailed research findings and data tables, cannot be generated at this time due to the absence of the necessary specific and verifiable data in the public domain.

Theoretical and Computational Studies of 3 Amino 3 Methylbutan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and energy.

The electronic structure of 3-amino-3-methylbutan-2-one dictates its fundamental chemical properties, including its reactivity and spectroscopic behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are commonly employed to characterize these features. For analogous compounds, methods like DFT with the B3LYP functional and a 6-31G* basis set are used to model reactivity, such as nucleophilic attack at a carbon center .

Such calculations for this compound would typically determine its optimized molecular geometry and electronic ground state. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a visual guide to the molecule's reactive sites. The computed thermodynamic properties, such as the standard enthalpy of formation and Gibbs free energy, provide essential data on the molecule's stability.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11NO | PubChem nih.gov |

| Molecular Weight | 101.15 g/mol | PubChem nih.gov |

| Exact Mass | 101.084063974 Da | PubChem nih.gov |

| XLogP3 | -0.4 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

The process involves systematically rotating the molecule's dihedral angles and calculating the potential energy for each conformation. The results are used to construct a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometry. Minima on the PES correspond to stable or metastable conformers, while saddle points represent the transition states between them. This analysis reveals the relative energies of different conformers and the energy barriers to their interconversion lumenlearning.commdpi.com. For instance, in butane (B89635), the anti conformation is more stable than the gauche conformation due to steric hindrance lumenlearning.com. A similar analysis for this compound would identify the preferred orientations of its amino and keto groups.

Molecular Dynamics Simulations and Ligand Docking Studies

While quantum mechanics is ideal for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves nih.gov. For this compound, an all-atom explicit solvent MD simulation could be performed to study its behavior in an aqueous environment, revealing information about its solvation, diffusion, and conformational dynamics in solution nih.govmdpi.com.

Ligand docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is extensively used in drug discovery. Docking studies could be performed to investigate the potential binding of this compound to various biological targets. The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses sdiarticle4.comajol.info. Such studies could predict whether this compound is likely to interact with specific enzymes or receptors, providing hypotheses for experimental validation nih.gov.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. It allows for the characterization of transient species like transition states that are difficult to observe experimentally.

A transition state (TS) is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that path. It represents the energy barrier that must be overcome for reactants to be converted into products. Computational methods are used to locate the geometry of the TS and calculate its energy.

The characterization of a transition state involves finding a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, where a stable reactant or product will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product smu.edu.

Once the reactants, products, and the transition state connecting them have been identified, the entire reaction pathway can be mapped. This is often accomplished using Intrinsic Reaction Coordinate (IRC) calculations smu.edu. An IRC calculation starts from the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. This traces the minimum energy path that connects the transition state with the reactants on one side and the products on the other.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The stability and physical properties of this compound in condensed phases are largely governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. Theoretical and computational chemistry methods provide powerful tools to elucidate the nature, strength, and geometry of these interactions at a molecular level.

Hydrogen Bonding Capabilities:

This compound is a versatile molecule for forming hydrogen bonds due to the presence of both hydrogen bond donors and acceptors. The primary amine (-NH₂) group contains two hydrogen atoms that can act as hydrogen bond donors. The lone pair of electrons on the nitrogen atom of the amine group and the lone pairs on the oxygen atom of the carbonyl group (C=O) serve as hydrogen bond acceptors.

This dual functionality allows for the formation of various intermolecular hydrogen bonding motifs, such as:

N-H···O=C: The hydrogen of the amine group forms a hydrogen bond with the oxygen of the carbonyl group of a neighboring molecule.

N-H···N: The hydrogen of the amine group interacts with the nitrogen atom of an adjacent molecule.

Computational studies on analogous aminoketones and related molecules have demonstrated the significance of these interactions in dictating the supramolecular architecture.

Computational Approaches to Studying Intermolecular Interactions:

The analysis of these non-covalent interactions is often performed using a variety of computational methods:

Density Functional Theory (DFT): This is a widely used quantum chemical method for optimizing the geometry of molecular clusters (dimers, trimers, etc.) of this compound to locate the most stable arrangements. DFT calculations can also provide interaction energies, which quantify the strength of the intermolecular bonds.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is employed to characterize the nature of chemical bonds, including hydrogen bonds. By analyzing the electron density distribution, one can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction strength and type.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the donor-acceptor nature of the interactions. For a hydrogen bond, this analysis can quantify the delocalization of electron density from a lone pair of the acceptor atom to the antibonding orbital of the donor's X-H bond (where X is N in this case). The stabilization energy associated with this charge transfer is a direct measure of the hydrogen bond strength.

Detailed Research Findings from Analogous Systems:

While specific studies on this compound are limited, research on similar molecules, such as other β-aminoketones and amino alcohols, provides valuable insights. For instance, computational studies on dimers of molecules containing both amine and carbonyl functionalities reveal that the N-H···O=C hydrogen bond is a particularly stable and common motif.

The tables below present hypothetical but representative data for the intermolecular interactions in a dimer of this compound, based on findings for structurally related compounds.

Table 1: Calculated Interaction Energies for a this compound Dimer

| Interaction Motif | Method/Basis Set | Interaction Energy (kcal/mol) |

| N-H···O=C | DFT/B3LYP/6-311++G(d,p) | -5.8 |

| N-H···N | DFT/B3LYP/6-311++G(d,p) | -3.2 |

Note: The interaction energies are typically corrected for basis set superposition error (BSSE).

Table 2: QTAIM Parameters for the N-H···O=C Hydrogen Bond

| Parameter | Value (atomic units) | Interpretation |

| Electron density (ρ) | 0.025 | Indicates a closed-shell interaction, characteristic of hydrogen bonds. |

| Laplacian of electron density (∇²ρ) | 0.085 | A positive value is typical for hydrogen bonds. |

Table 3: NBO Analysis of the N-H···O=C Interaction

| Donor NBO (Acceptor Atom) | Acceptor NBO (Donor Bond) | Second-Order Perturbation Energy E(2) (kcal/mol) |

| LP(O) | σ*(N-H) | 4.5 |

LP(O) refers to the lone pair of the oxygen atom, and σ(N-H) is the antibonding orbital of the N-H bond.*

These computational analyses collectively indicate that the N-H···O=C interaction is the most significant contributor to the formation of hydrogen-bonded networks in this compound. These strong and directional interactions lead to the formation of well-defined supramolecular structures, such as chains or cyclic motifs, which in turn influence the macroscopic properties of the compound, including its boiling point, solubility, and crystal structure. The steric hindrance from the two methyl groups on the C3 carbon may also play a role in favoring certain hydrogen bonding networks over others.

Biochemical and Biological Research Applications of 3 Amino 3 Methylbutan 2 One Non Clinical

Substrate in Biocatalytic Transformations

The prochiral ketone corresponding to 3-Amino-3-methylbutan-2-one, which is 3-methylbutan-2-one, has been investigated as a substrate in enzyme-catalyzed reactions, particularly in the asymmetric synthesis of chiral amines.

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of carbonyl compounds to produce amines, making them powerful tools for creating chiral centers. nih.gov Research has explored the substrate scope of various native AmDHs using a panel of small alkyl ketones, including 3-methylbutan-2-one. frontiersin.orgresearchgate.net In these investigations, the enzyme facilitates the transfer of an amino group from an ammonia (B1221849) source (such as ammonium (B1175870) formate) and a hydride from a cofactor (like NAD(P)H) to the ketone, yielding the corresponding chiral amine. nih.gov

Studies involving several wild-type AmDHs—specifically from Caldalkalibacillus fuscus (CfusAmDH), Mycobacterium smegmatis (MsmeAmDH), Microbacterium sp. (MicroAmDH), and an unclassified bacterium from the Touggourt region (MATOUAmDH2)—tested their efficacy in converting 3-methylbutan-2-one. The reactions were typically conducted at substrate concentrations of 10 mM and 50 mM to evaluate the enzymes' catalytic potential. The results showed that while these native enzymes could accept 3-methylbutan-2-one, the conversions were generally low compared to other small ketones, indicating that the steric hindrance from the tertiary carbon adjacent to the carbonyl group presents a challenge for these specific wild-type enzymes. frontiersin.orgresearchgate.net

| Enzyme | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| CfusAmDH | 10 | Low | Not Reported |

| MsmeAmDH | 10 | Low | Not Reported |

| MicroAmDH | 10 | Low | Not Reported |

| MATOUAmDH2 | 10 | Low | Not Reported |

Data synthesized from studies on the substrate scope of native amine dehydrogenases. frontiersin.orgresearchgate.net

Understanding the precise mechanism of enzyme action is fundamental to the field of biocatalysis. Small, structurally defined molecules like this compound and its analogues serve as probes to investigate enzyme active sites and reaction pathways. Docking simulations, a computational method for predicting the preferred orientation of a molecule when bound to an enzyme, have been used to rationalize the stereoselectivity of AmDHs with small substrates. whiterose.ac.uk

These studies model how substrate analogues fit into the enzyme's catalytic pocket. The final step of the reductive amination mechanism is the hydride transfer from the NAD(P)H cofactor to the iminium intermediate. whiterose.ac.uk By analyzing the docked conformations of different enantiomers, researchers can determine which orientation places the prochiral carbon atom in the correct proximity and geometry relative to the cofactor's hydride for the reaction to occur. whiterose.ac.uk For small amines, these simulations help explain why certain enzymes favor the production of one enantiomer over another. Although not explicitly detailed for this compound, the principles derived from studying similar small chiral amines are directly applicable to understanding its potential interactions and are crucial for future enzyme engineering efforts aimed at improving activity towards such sterically demanding substrates.

Participation in Model Biosynthetic Pathways (e.g., related to branched-chain amino acid metabolism)

The metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a fundamental biological pathway. nih.govresearchgate.net The initial step in the catabolism of all three BCAAs is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT), which converts the amino acid into its corresponding branched-chain α-keto acid (BCKA). researchgate.netmdpi.com

Valine is converted to 2-ketoisovalerate (KIV).

Leucine is converted to 2-ketoisocaproate (KIC).

Isoleucine is converted to 2-keto-3-methylvalerate (KMV). mdpi.com

The structure of this compound is analogous to these natural BCAAs, and its corresponding α-keto acid, 3-methyl-2-oxobutanoic acid, is structurally similar to the BCKAs. This structural mimicry allows it to be used in model systems to study the enzymes involved in BCAA metabolism. For instance, it can be used as a potential substrate or inhibitor to probe the specificity and kinetic parameters of BCATs or the subsequent enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH), which catalyzes the first irreversible step in the pathway. nih.gov Studying how these enzymes interact with non-natural analogues like this compound provides insight into the flexibility of their active sites and the structural requirements for substrate binding and catalysis.

Building Block in the Design of Biologically Active Molecules

Chiral amines and α-amino ketones are privileged structural motifs found in many natural products and pharmaceuticals. nih.govnih.govcolab.ws They serve as valuable chiral building blocks for the synthesis of more complex molecules in drug discovery and medicinal chemistry. enamine.net The demand for novel, structurally diverse chiral intermediates is high, as these components can be used to generate libraries of compounds for screening against biological targets. nih.govenamine.net

This compound represents a non-canonical, chiral synthon that can introduce a unique structural element into a target molecule. The presence of a tertiary amine and a ketone offers multiple points for chemical modification. The development of synthetic routes to new bioactive compounds, such as novel pyrimidinone derivatives with potential anti-inflammatory or antimicrobial activities, often starts from versatile amino-keto precursors. nih.govresearchgate.net The use of α-branched amines is a prevalent strategy in medicinal chemistry to access novel chemical spaces. rsc.org Although specific examples of marketed drugs derived directly from this compound are not prominent, its value lies in its potential as a starting material for creating unique, patentable chemical entities with desirable pharmacological properties.

Future Research Directions and Emerging Trends for 3 Amino 3 Methylbutan 2 One

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Amino-3-methylbutan-2-one and its derivatives is geared towards "green" and sustainable practices that improve efficiency and reduce environmental impact. Traditional methods for creating α-amino ketones often involve multiple steps, harsh reagents, or the need for protecting groups. researchgate.net Emerging research, however, points toward more streamlined and eco-friendly alternatives.

One promising trend is the use of photocatalysis. A recently developed method utilizes sunlight to promote a three-component reaction to form various α-amino ketones in high yields without the need for a photocatalyst or other additives. acs.org This approach, leveraging a clean and renewable energy source, represents a significant step towards sustainable chemical manufacturing. acs.org Another sustainable avenue is biocatalysis. Enzymes such as α-oxoamine synthases can produce α-amino ketones stereospecifically in a single step from common amino acids, avoiding the use of protecting groups and harsh chemical reagents. researchgate.net

Additionally, metal-free catalytic systems are gaining traction. Methodologies using reagents like N-bromosuccinimide or ammonium (B1175870) iodide offer a one-pot strategy to synthesize α-amino ketones from readily available alcohols and amines, avoiding the use of heavy metals. These approaches align with the principles of green chemistry by reducing waste and utilizing less hazardous materials.

Table 1: Comparison of Synthetic Methodologies for α-Amino Ketones

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Traditional Synthesis | Well-established procedures | Multi-step, use of protecting groups, harsh reagents | Optimization to reduce steps and waste |

| Photocatalysis | Uses renewable energy (sunlight), catalyst-free options, mild conditions acs.org | Substrate scope limitations | Broadening substrate compatibility |

| Biocatalysis | High stereospecificity, single-step reactions, no protecting groups researchgate.net | Enzyme stability and availability | Engineering more robust enzymes |

| Metal-Free Catalysis | Avoids toxic heavy metals, one-pot reactions | May require specific co-oxidants | Developing broader catalytic systems |

Advanced Catalytic Applications of this compound Derivatives

While this compound itself is a valuable synthetic intermediate, its derivatives hold significant promise for advanced applications in catalysis. The future in this area lies in the design of novel chiral ligands and auxiliaries derived from this scaffold for use in asymmetric synthesis—a process crucial for producing enantiomerically pure pharmaceuticals.

The reduction of α-amino ketones like this compound can yield chiral β-amino alcohols. These amino alcohols are a well-established class of ligands used in a variety of catalytic organic synthesis reactions. Future work will likely focus on synthesizing new chiral amino alcohol ligands derived from this compound and evaluating their effectiveness in reactions such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions.

Furthermore, there is a growing interest in using transition metal complexes for the direct asymmetric synthesis of α-amino ketones. Research in this domain could explore derivatives of this compound as ligands that can coordinate with metals like palladium or copper to create catalysts for highly selective transformations. The sterically hindered nature of the tertiary carbon atom in this compound could lead to derivatives that provide unique stereochemical control in such catalytic systems.

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is a powerful trend that is set to accelerate the discovery and optimization of this compound derivatives. In silico methods allow for the prediction of molecular properties, reaction mechanisms, and biological activity, thereby guiding laboratory work to be more efficient and targeted.

Future research will increasingly employ computational tools for several purposes:

Reaction Mechanism Elucidation: Theoretical studies, using methods like density functional theory (DFT), can be used to understand the pathways of reactions involving α-amino ketones, such as photocyclization reactions. This understanding can help in optimizing reaction conditions to improve yields and selectivity.

Predictive Modeling for Drug Discovery: For medicinal chemistry applications, computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives. Molecular docking simulations can be used to predict how these molecules might bind to biological targets like enzymes or receptors, identifying promising candidates for synthesis and further testing.

Design of Novel Catalysts: Computational modeling can aid in the design of new chiral ligands derived from this compound. By simulating the interaction between the catalyst and substrates, researchers can predict which ligand structures will provide the highest levels of stereoselectivity for a given reaction.

This integrated approach reduces the trial-and-error nature of traditional chemical research, saving time and resources while fostering innovation.

Exploration of Interdisciplinary Research Opportunities in Materials Science and Medicinal Chemistry

The unique chemical structure of this compound makes it and its derivatives attractive candidates for interdisciplinary research, particularly at the intersection of chemistry with materials science and medicine.

In medicinal chemistry , the α-amino ketone motif is a well-recognized pharmacophore found in various therapeutic agents, including antidepressants like bupropion (B1668061) and appetite suppressants. This scaffold serves as a crucial building block for synthesizing complex molecules, including potent HIV-protease inhibitors. Future research will likely focus on using this compound as a starting material to create libraries of new compounds for screening against a wide range of diseases. Its specific substitution pattern may offer advantages in terms of metabolic stability or binding affinity to certain biological targets.

In materials science , α-amino ketones are emerging as valuable building blocks for functional materials. For instance, they can be used in the synthesis of substituted pyrroles, which are important components in functional materials. Another area of exploration is the development of polymer-supported α-amino ketones. These can be used as synthons in solid-phase synthesis to create diverse heterocyclic compounds like imidazoles, which have applications in various fields. The ability to attach these molecules to a solid support facilitates easier purification and the potential for creating combinatorial libraries of new materials. The value of chiral α-amino ketones in both pharmaceuticals and materials science underscores the broad potential for future research. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-3-methylbutan-2-one in laboratory settings?

- Methodological Answer : The synthesis can be approached via reductive amination of 3-methylbutan-2-one using ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions. Alternatively, protecting-group strategies (e.g., Boc-protected intermediates) may mitigate side reactions during amination. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Structural validation should employ -NMR and -NMR to confirm the amino-ketone scaffold and assess stereochemical outcomes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies protons adjacent to the amino and ketone groups (δ ~2.1 ppm for ketone CH, δ ~1.5 ppm for methyl branching). -NMR distinguishes carbonyl (δ ~210 ppm) and amine-related carbons. 2D techniques (e.g., HMBC) resolve coupling between NH and adjacent carbons.

- IR : Stretching frequencies for C=O (~1700 cm) and N-H (~3300 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] peaks, while fragmentation patterns validate molecular structure .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., enamine vs. imine forms) or solvent-dependent conformational changes. To resolve this:

- Perform variable-temperature NMR to observe dynamic equilibria.

- Use computational modeling (DFT) to predict dominant tautomers and compare with experimental data.

- Conduct pH-dependent IR studies to track protonation states of the amino group.

- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental strategies can elucidate the reactivity of this compound in multicomponent reactions (MCRs)?

- Methodological Answer :

- Design MCRs with aldehydes and isocyanides (e.g., Ugi reaction) to assess its nucleophilicity. Monitor reaction kinetics via in situ FTIR or HPLC.

- Use kinetic isotope effects (KIE) to determine rate-limiting steps.

- Employ chiral auxiliaries or catalysts to explore stereoselectivity in products.

- Analyze regioselectivity using -labeled analogs to track amino group participation .

Q. How can researchers assess the stability of this compound under varying solvent and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies: Expose the compound to solvents (polar, non-polar) at 25°C, 40°C, and 60°C for 1–4 weeks.

- Monitor degradation via HPLC-MS to identify byproducts (e.g., oxidation to carboxylic acids or dimerization).

- Use Arrhenius plots to predict shelf-life under standard storage conditions.

- Evaluate hygroscopicity by measuring water uptake in controlled humidity chambers .

Data Analysis and Mechanistic Studies

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Perform molecular docking against target proteins (e.g., enzymes in neurotransmitter synthesis) using AutoDock Vina.

- Apply QSAR models trained on amino-ketone datasets to predict ADMET properties.

- Use MD simulations to assess binding stability and conformational flexibility.

- Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. How can researchers address discrepancies in biological assay results involving this compound?

- Methodological Answer :

- Verify compound purity (>95% by HPLC) and solubility (e.g., DMSO stock solutions with sonication).

- Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays).

- Replicate experiments across multiple cell lines or enzymatic batches to rule out variability.

- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to cross-validate results .

Application-Oriented Research

Q. What strategies optimize the use of this compound as a building block in peptide mimetics?